
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.
Mécanisme D'action
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. Adenosine is an endogenous ligand that activates the adenosine A1 receptor and regulates various physiological processes. By blocking the adenosine A1 receptor, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the activity of various cellular pathways and signaling cascades.
Biochemical and Physiological Effects
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects in different cell types and tissues. In the brain, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, and affect cognitive functions such as learning and memory. In the heart, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the contractility and electrical activity of cardiac myocytes, and affect the regulation of blood pressure and heart rate. In the kidneys, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can modulate the reabsorption of sodium and water, and affect the regulation of blood volume and electrolyte balance.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows researchers to study the specific role of this receptor in various cellular pathways and physiological processes. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is also stable and soluble in water, which facilitates its use in various experimental protocols. However, 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate has some limitations for lab experiments. It has a relatively low affinity for the adenosine A1 receptor, which requires higher concentrations of the compound to achieve a significant effect. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can also have off-target effects on other adenosine receptor subtypes, which can complicate the interpretation of experimental results.
Orientations Futures
For the use of 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate include studying its role in neurological disorders, cardiovascular disease, and cancer. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a valuable tool for studying the adenosine A1 receptor and its potential as a therapeutic target for various diseases.
Méthodes De Synthèse
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate can be synthesized using a multi-step process. The first step involves the synthesis of 1-(2,6-dimethoxyphenoxy)-3-(2-propynoxy)-2-propanol, which is then converted to the corresponding carbamate using phosgene. The final product is obtained after purification and characterization using various analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are involved in the regulation of various cellular functions such as neurotransmission, inflammation, and immune response. 1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate is a selective antagonist of the adenosine A1 receptor, which is predominantly expressed in the brain, heart, and kidneys.
Propriétés
Numéro CAS |
16222-54-1 |
|---|---|
Nom du produit |
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Formule moléculaire |
C15H19NO6 |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
[1-(2,6-dimethoxyphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C15H19NO6/c1-4-8-20-9-11(22-15(16)17)10-21-14-12(18-2)6-5-7-13(14)19-3/h1,5-7,11H,8-10H2,2-3H3,(H2,16,17) |
Clé InChI |
UOPZXKJWRBRFRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCC(COCC#C)OC(=O)N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)OCC(COCC#C)OC(=O)N |
Synonymes |
1-(2,6-Dimethoxyphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



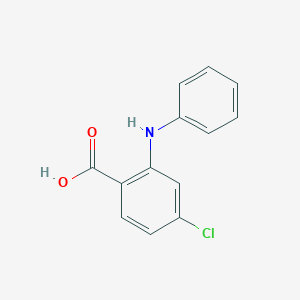

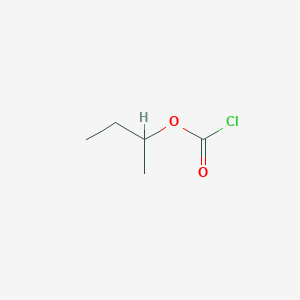
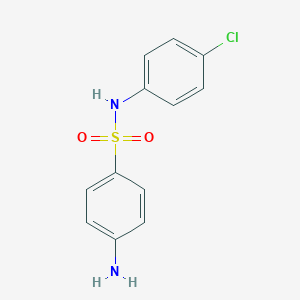
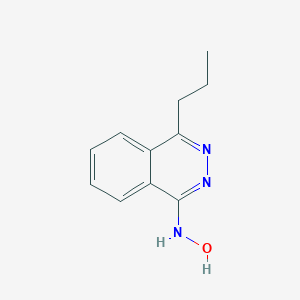
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
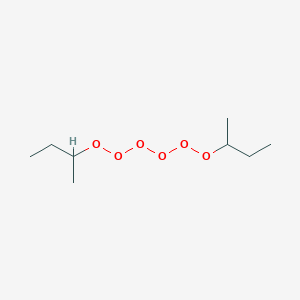
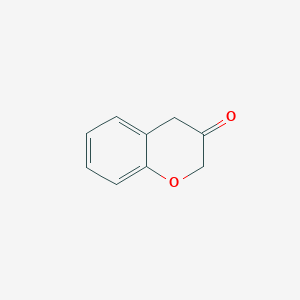

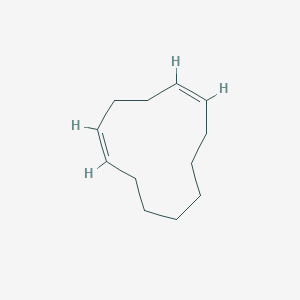
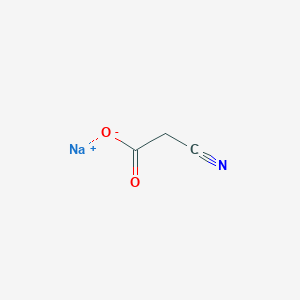

![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
